4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
描述
属性
IUPAC Name |
4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)7-1-2-8(14-13-7)15-3-5-16-6-4-15/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPHEDLEIVEIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of 6-(Trifluoromethyl)pyridazin-3-yl Precursors
The pyridazine core bearing the trifluoromethyl group is often prepared by:
- Starting from chloropyridazine derivatives, such as 3-chloro-6-(trifluoromethyl)pyridazine.
- Introducing the trifluoromethyl group via electrophilic trifluoromethylation or using trifluoroacetyl precursors.
For example, chloropyridazin-3-yl derivatives can be synthesized by known literature methods involving hydrazine-mediated cyclization of appropriate β-ketonitriles, followed by halogenation at the 3-position.
Amination with Morpholine
The key step to obtain 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is the nucleophilic substitution of the 3-chloropyridazine intermediate with morpholine. This reaction typically proceeds under reflux in ethanol or other suitable solvents, yielding the morpholine-substituted pyridazine.
Alternative Multi-Component and Metal-Free Syntheses
Recent advances include metal-free multi-component reactions to form trifluoromethylated pyridazine derivatives, which can then be functionalized with morpholine. These methods utilize trifluoroacetimidoyl chlorides and hydrazine hydrate as starting materials, offering scalable and environmentally friendly approaches.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridazine core synthesis | Hydrazine + β-ketonitriles, reflux in ethanol | 70-85 | Formation of chloropyridazine intermediate |
| Trifluoromethylation | Electrophilic trifluoromethylation or trifluoroacetyl reagents | 60-75 | Requires careful control of temperature and solvents |
| Amination with morpholine | Morpholine, reflux in ethanol | 70-80 | Nucleophilic substitution of 3-chloropyridazine |
| Purification | Crystallization or chromatography | - | Ensures high purity for biological applications |
Research Findings and Scalability
- The nucleophilic substitution step with morpholine is well-established and scalable, suitable for gram to kilogram scale synthesis with minimal side reactions.
- Avoidance of harsh fluorinating agents in recent protocols improves safety and cost-effectiveness.
- Continuous flow reactors and optimized reaction parameters (temperature, solvent, reagent ratios) enhance yield and product consistency in industrial settings.
- Spectroscopic techniques such as NMR (including ^1H, ^13C, and ^19F) and mass spectrometry confirm the structure and purity of the final compound.
Summary Table: Preparation Methods of this compound
化学反应分析
Types of Reactions
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.
科学研究应用
Medicinal Chemistry
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine has been investigated for its potential therapeutic properties. Its applications include:
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Mechanistic studies have shown that it induces apoptosis and cell cycle arrest, primarily through mitochondrial pathways.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Organic Synthesis
As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, which can be beneficial in drug design.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Anticancer Studies : A notable study demonstrated that this compound effectively inhibited the growth of breast and lung cancer cell lines. The study reported that the compound induced apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of this compound, showing effectiveness against various bacterial strains. This suggests potential applications in developing new treatments for infectious diseases.
作用机制
The mechanism of action of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable scaffold in drug design. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Structural Analogs with Halogen Substituents
3-Chloro-6-morpholinopyridazine (CAS#17259-32-4)
- Molecular Formula : C₈H₁₀ClN₃O
- Molecular Weight : 199.64 g/mol
- Key Differences: Substitution at the 6-position: Cl vs. CF₃ in the target compound. Higher molecular weight (245.19 vs. 199.64) may influence solubility and pharmacokinetics .
Piperazine-Modified Derivatives
4-{6-[4-(1-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS#2549053-70-3)
- Molecular Formula : C₂₀H₂₇N₅O
- Molecular Weight : 353.5 g/mol
- Key Differences: The piperazine group replaces the trifluoromethyl substituent, introducing a bulky, flexible side chain. Increased molecular weight (353.5 vs. 245.19) suggests reduced membrane permeability but enhanced specificity for larger binding sites. Potential applications in CNS-targeted drugs due to the phenylethyl group’s lipophilicity .
4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine (CAS#886893-85-2)
- Molecular Formula : C₁₉H₂₄N₆O₅S
- Molecular Weight : 448.5 g/mol
- Key Differences: A sulfonylpiperazine substituent adds polarity and hydrogen-bonding capacity. Higher molecular weight (448.5) may limit bioavailability compared to the target compound .
Comparative Table of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Applications |
|---|---|---|---|---|
| 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine | C₉H₁₀F₃N₃O | 245.19 | CF₃ | Kinase inhibitors, metabolic stabilizers |
| 3-Chloro-6-morpholinopyridazine | C₈H₁₀ClN₃O | 199.64 | Cl | Intermediate for agrochemicals |
| 4-{6-[4-(1-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine | C₂₀H₂₇N₅O | 353.5 | Piperazine-phenylethyl | CNS-targeted therapies |
| 4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine | C₁₉H₂₄N₆O₅S | 448.5 | Sulfonylpiperazine-nitro | Enzyme inhibition, proteomics |
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethyl group in this compound enhances resistance to oxidative metabolism compared to chloro or nitro substituents, extending half-life in vivo .
- Synthetic Routes : Cross-coupling reactions with trifluoromethylphenylboronic acid (analogous to ) or nucleophilic substitution (as in ) are plausible synthetic pathways for this compound.
- Pharmacological Potential: Smaller molecular weight and balanced lipophilicity make the target compound a versatile scaffold for drug discovery, contrasting with bulkier analogs like CAS#886893-85-2, which may face bioavailability challenges .
生物活性
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a trifluoromethyl group and a morpholine moiety, contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H10F3N3O. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, particularly those involved in cancer pathways.
- Receptor Modulation : It may act on specific receptors, affecting cellular signaling pathways that regulate growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For example, it has shown significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells.
- Antimicrobial Properties : Preliminary investigations suggest that it possesses antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatment.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
Research Findings
A summary of key findings from recent studies is presented in the following table:
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study 1 : In vitro studies using HeLa cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Case Study 2 : A study on E. coli demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
常见问题
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine, and what yields are typically achieved?
- Methodology : The synthesis typically involves nucleophilic substitution reactions between morpholine and a chloropyridazine derivative. For example, reacting 6-(trifluoromethyl)pyridazine-3-chloride with morpholine under controlled temperatures (60–80°C) in a polar aprotic solvent like DMF or THF. Triethylamine is often added to scavenge HCl. Yields range from 60% to 70%, depending on reaction time and purity of intermediates .
- Optimization : Longer reaction times (48–72 hours) and inert atmospheres (N₂/Ar) can improve yield. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. How is the compound characterized post-synthesis to confirm its structure and purity?
- Analytical Techniques :
- LCMS : Confirms molecular weight (e.g., m/z 232 [M+H]+) .
- HPLC : Retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) ensures purity (>90%) .
- NMR : ¹H/¹³C NMR verifies substituent positions (e.g., morpholine ring protons at δ 3.6–3.8 ppm, pyridazine aromatic protons at δ 8.2–8.5 ppm) .
- Purity Standards : Commercial samples often exceed 90% purity, validated by elemental analysis .
Q. What initial biological screening assays are recommended for this compound?
- Target Identification : Kinase inhibition assays (e.g., PI3K, mTOR) due to structural similarity to morpholine-containing kinase inhibitors .
- Cellular Assays : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
Advanced Research Questions
Q. What strategies can optimize reaction conditions to improve yield and scalability?
- Solvent Systems : Switching from THF to DMF increases solubility of intermediates, reducing side reactions .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) or microwave-assisted synthesis can accelerate coupling steps .
- Workup : Column chromatography with silica gel (ethyl acetate/hexane gradients) improves purity .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?
- Lipophilicity : The CF₃ group enhances logP by ~0.5 units, improving membrane permeability .
- Target Interactions : Electron-withdrawing effects stabilize hydrogen bonds with kinase ATP-binding pockets (e.g., PI3Kδ isoform selectivity) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .
Q. What structural modifications enhance solubility without compromising activity?
- Derivatization :
- Introduce polar groups (e.g., sulfonamide, -SO₂NH₂) at the pyridazine C-4 position .
- Replace morpholine with piperazine to modulate basicity and solubility .
- Prodrug Approaches : Ethoxycarbonyl or phosphate esters improve aqueous solubility for in vivo studies .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Effects : Plasma proteins can interfere with LCMS detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction .
- Sensitivity : Lower limits of quantification (LLOQ) <10 ng/mL require high-resolution mass spectrometry (HRMS) or isotopic labeling .
Contradictions and Limitations
- Synthetic Yields : reports 60–70% yields, while similar protocols in achieve only 50–60%, likely due to differences in chloride intermediate purity.
- Biological Targets : While highlights kinase inhibition, suggests sulfonamide derivatives may target bacterial enzymes, indicating context-dependent activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
